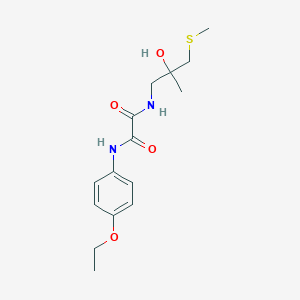![molecular formula C18H18N4O3 B2534343 N'-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide CAS No. 2034594-11-9](/img/structure/B2534343.png)
N'-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-yl intermediate: This can be achieved by reacting furfural with an appropriate amine under acidic conditions.
Synthesis of the pyrazole ring: The furan-2-yl intermediate is then reacted with hydrazine to form the pyrazole ring.
Coupling with ethanediamide: The pyrazole-furan intermediate is then coupled with ethanediamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for nucleophilic substitution include sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide: shares similarities with other compounds containing furan and pyrazole rings, such as:
Uniqueness
The uniqueness of N’-benzyl-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(19-12-14-6-2-1-3-7-14)18(24)20-13-15(16-8-4-11-25-16)22-10-5-9-21-22/h1-11,15H,12-13H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRYFAACDYWHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2534261.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2534263.png)

![Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2534265.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/new.no-structure.jpg)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2534271.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534273.png)

![3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B2534275.png)
![methyl 2-[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2534277.png)
![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2534278.png)
![N-(4-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2534279.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2534281.png)

